molecular formula C14H14N2O3 B2975999 1-(1-Benzoylazetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1904334-13-9

1-(1-Benzoylazetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2975999
CAS RN: 1904334-13-9
M. Wt: 258.277
InChI Key: JJQWHMZOMWTHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(1-Benzoylazetidin-3-yl)pyrrolidine-2,5-dione” is a compound with the molecular formula C14H14N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Advantages and Limitations for Lab Experiments

BAPD has several advantages for lab experiments, including its stability, solubility, and low toxicity. BAPD is stable under normal laboratory conditions and can be easily dissolved in various solvents, such as water, ethanol, and dimethyl sulfoxide. Moreover, BAPD has been found to have low toxicity in various cell lines and animal models, indicating its potential as a safe and effective drug candidate. However, the limitations of BAPD for lab experiments include its high cost and limited availability, which may hinder its widespread use in scientific research.

Future Directions

BAPD has shown promising results in various scientific research applications, and there are several future directions that can be explored to further understand its mechanism of action and potential therapeutic applications. One future direction is to investigate the effect of BAPD on the immune system and its potential as an immunomodulatory agent. Another future direction is to explore the synergy between BAPD and other drugs or natural compounds in the treatment of cancer and viral infections. Moreover, the development of new synthesis methods and the optimization of reaction conditions can improve the yield and purity of BAPD, making it more accessible for scientific research.

Synthesis Methods

BAPD can be synthesized using different methods, including the reaction between 3-benzoylazetidine-2,4-dione and pyrrolidine in the presence of a base, such as sodium hydride, or the reaction between 3-benzoylazetidine-2,4-dione and pyrrolidine-2-carboxylic acid in the presence of a coupling reagent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide. The yield and purity of BAPD can be improved by using different solvents, such as acetonitrile, and by optimizing the reaction conditions, such as the reaction time and temperature.

Scientific Research Applications

BAPD has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to suppress the growth of cancer cells, such as human breast cancer cells and human hepatoma cells. BAPD has also been found to inhibit the replication of several viruses, such as human immunodeficiency virus and herpes simplex virus. These properties of BAPD make it a potential candidate for the development of new drugs for the treatment of inflammatory diseases, cancer, and viral infections.

properties

IUPAC Name

1-(1-benzoylazetidin-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-12-6-7-13(18)16(12)11-8-15(9-11)14(19)10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQWHMZOMWTHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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